molecular formula C21H32N4O B1196004 N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine CAS No. 101395-32-8

N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine

Cat. No.: B1196004
CAS No.: 101395-32-8
M. Wt: 356.5 g/mol
InChI Key: DIJPLTNMTKLZPZ-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is a complex organic compound that features a combination of amine, benzyl, methoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 2-pyridinecarboxaldehyde, and 1,2-ethanediamine.

    Step 1: The reaction of 4-methoxybenzyl chloride with 1,2-ethanediamine under basic conditions to form an intermediate.

    Step 2: The intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a reducing agent to form the desired product.

    Reaction Conditions: Typical conditions include the use of solvents like ethanol or methanol, temperatures ranging from 25°C to 80°C, and reaction times of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding N-oxides or aldehydes.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of ligands, catalysts, and other functional materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including cancer, infections, and neurological disorders, due to its ability to interact with specific biological targets.

Industry

In the industrial sector, N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites, inhibit enzyme activity, or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine analogs: Compounds with similar structures but different substituents on the benzyl or pyridinyl groups.

    Other diamines: Compounds like ethylenediamine, diethylenetriamine, and triethylenetetramine.

Uniqueness

N-(5-Aminopentyl)-N’-(4-methoxybenzyl)-N-methyl-N’-2-pyridinyl-1,2-ethanediamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJPLTNMTKLZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143891
Record name SK&F 94461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101395-32-8
Record name SK&F 94461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101395328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 94461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine
Reactant of Route 2
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine
Reactant of Route 3
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine
Reactant of Route 4
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine
Reactant of Route 5
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine
Reactant of Route 6
N-(5-Aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-2-pyridinyl-1,2-ethanediamine

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